7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid
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Overview
Description
7-(3-Oxo-6-oxabicyclo[310]hexan-2-yl)hept-5-enoic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid typically involves multiple steps. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective products, making it a valuable tool in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can then be isomerized into the more stable trans-isomer using metallic sodium . This process allows for the large-scale production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent.
Scientific Research Applications
7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 7-(3-Oxo-6-oxabicyclo[310]hexan-2-yl)hept-5-enoic acid apart from these similar compounds is its specific bicyclic structure and the presence of both an oxo group and an enoic acid group
Properties
CAS No. |
52485-31-1 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H16O4/c13-9-7-10-12(16-10)8(9)5-3-1-2-4-6-11(14)15/h1,3,8,10,12H,2,4-7H2,(H,14,15) |
InChI Key |
LBGVSGDBTMFYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)C(C1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
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